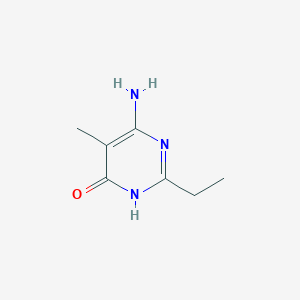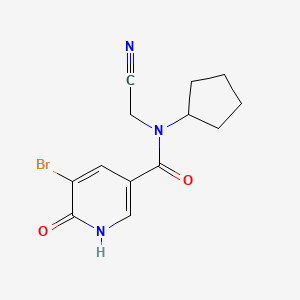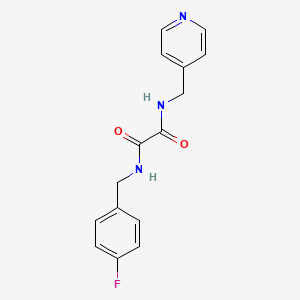
6-Amino-2-ethyl-5-methyl-1,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-ethyl-5-methyl-1,4-dihydropyrimidin-4-one, also known as AME-DHP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its biological activities and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antihypertensive Activity : Dihydropyrimidines have been synthesized for their potential biological activities, including antihypertensive effects. The structural variation in these compounds shows significant effects on their biological activity, suggesting a complex relationship between structure and function (Kulbhushan Rana, B. Kaur, B. Kumar, 2004).
Corrosion Inhibition : Pyrimidine derivatives, including those similar to the compound , have been evaluated for their effectiveness as corrosion inhibitors for iron in acidic environments. These studies involve both electrochemical techniques and computational simulations to understand their protective mechanism (Khaled Abdelazim, K. F. Khaled, Nashwa Abdelshafy, 2021).
Chemical Reactivity and Modification
Chemical Reactivity Studies : Investigations into the chemical reactivity of dihydropyrimidine compounds have led to the synthesis of new derivatives with varied biological activities. These studies provide insights into how different functional groups affect the compound's chemical behavior and potential utility in pharmaceutical development (H. Namazi, Y. Mirzaei, H. Azamat, 2001).
Antitumor and Antimicrobial Applications
Dual Inhibitory Activity : Certain dihydropyrimidine derivatives have been designed to inhibit key enzymes involved in cancer cell proliferation, showcasing the potential of these compounds as antitumor agents. Their structural features, such as substitution patterns, play a critical role in their efficacy (A. Gangjee, Wei Li, R. Kisliuk, et al., 2009).
Antimicrobial and Antioxidant Screening : Dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, revealing some compounds with significant efficacy against various bacterial and fungal species. This research highlights the versatile potential of dihydropyrimidines in developing new antimicrobial agents (B. Dey, Faruk Alam, Durgaprasad Kemisetti, et al., 2022).
Molecular Docking and Computational Studies
Molecular Docking : Synthesized dihydropyrimidine compounds have been subjected to molecular docking studies to predict their interaction with specific proteins, offering insights into their potential therapeutic applications, including their role in inhibiting enzymes critical for cancer cell growth (M. R. Holam, V. Santhoshkumar, S. Killedar, 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-2-ethyl-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-9-6(8)4(2)7(11)10-5/h3H2,1-2H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUDBCXBHDOHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)
![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)


![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)
![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553159.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)
![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)
